molecular formula C9H11NO B031577 1-Pyridin-4-ylbutan-2-one CAS No. 6304-20-7

1-Pyridin-4-ylbutan-2-one

Cat. No. B031577
CAS RN: 6304-20-7
M. Wt: 149.19 g/mol
InChI Key: FBLVQXITSLUNLI-UHFFFAOYSA-N
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Patent
US04681944

Procedure details

19.8 g of propionyl chloride dissolved in 20 ml of dichloromethane was added dropwise over 1 hour to 10 gm of 4-methylpyridine dissolved in 50 ml dichloromethane and maintained below 10° C. After addition, the reaction was brought to ambient temperature, stirred for 8 hours, then brought to reflux for 1 hour. The reaction mixture was quenched into saturated sodium carbonate solution, the organic layer separated and the solvent removed under reduced pressure. The residual 4-methylpyridine was removed by azeotropic distillation under reduced pressure with toluene. Ethanol was added and the mixture refluxed for 6 hours. The solvent was removed under reduced pressure to give 4.45 g of good (4-pyridinylmethyl) ethyl ketone.
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:4])[CH2:2][CH3:3].[CH3:6][C:7]1[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=1>ClCCl>[CH2:2]([C:1]([CH2:6][C:7]1[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=1)=[O:4])[CH3:3]

Inputs

Step One
Name
Quantity
19.8 g
Type
reactant
Smiles
C(CC)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=NC=C1
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained below 10° C
ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
was brought to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched into saturated sodium carbonate solution
CUSTOM
Type
CUSTOM
Details
the organic layer separated
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual 4-methylpyridine was removed by azeotropic distillation under reduced pressure with toluene
ADDITION
Type
ADDITION
Details
Ethanol was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C)C(=O)CC1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.